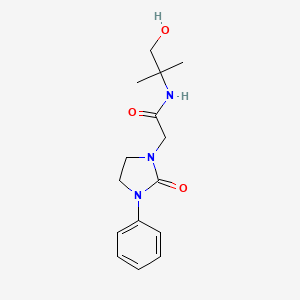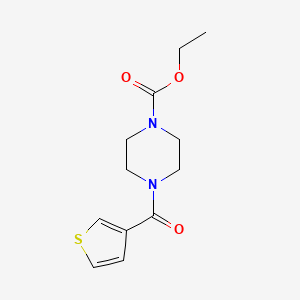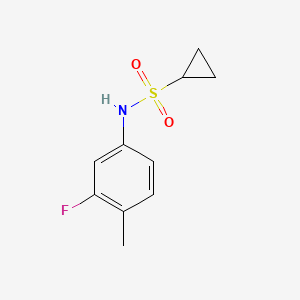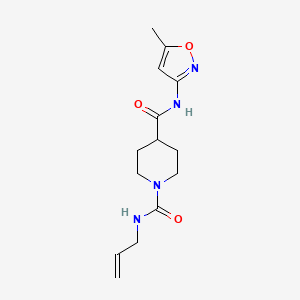![molecular formula C12H14N2OS B6586387 N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide CAS No. 1226435-34-2](/img/structure/B6586387.png)
N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide (NPT) is a new type of heterocyclic compound that has recently been the focus of scientific research. NPT is a member of the thiophene-3-carboxamide family and has a variety of potential applications, including medical, industrial, and agricultural uses. NPT is a unique molecule with a wide range of characteristics that make it an attractive option for researchers and scientists.
科学研究应用
N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide has a wide range of potential applications in scientific research. It has been used as a substrate in the synthesis of various functionalized compounds, including N-heterocyclic carbenes and N-heterocyclic carbene-alkylidene complexes. In addition, this compound has been employed in the synthesis of various biologically active molecules, such as enzymes, peptides, and antibiotics. Furthermore, this compound has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
作用机制
The mechanism of action of N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide is not yet fully understood. However, studies have suggested that this compound is able to interact with several different proteins, including acetylcholinesterase. This interaction is believed to be the result of a hydrogen bond between the this compound molecule and the active site of the enzyme. In addition, this compound has been shown to interact with other proteins, such as the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to have an anti-inflammatory effect, as well as an inhibitory effect on the enzyme acetylcholinesterase. In addition, this compound has been shown to have an antioxidant effect, as well as a protective effect against oxidative stress. Furthermore, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models.
实验室实验的优点和局限性
The use of N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide in laboratory experiments has several advantages. First, this compound is a relatively stable molecule, which makes it suitable for use in a variety of experimental settings. Second, this compound is relatively inexpensive and can be easily synthesized in the laboratory. Finally, this compound is a non-toxic molecule, which makes it safe to use in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. First, the mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret the results of experiments. Second, the effects of this compound on biochemical and physiological processes are not yet fully understood, which can make it difficult to draw conclusions from experiments.
未来方向
N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide has a wide range of potential applications in scientific research and has already been used in a variety of experimental settings. However, further research is needed to fully understand the mechanism of action of this compound, as well as its effects on biochemical and physiological processes. In addition, further research is needed to explore the potential applications of this compound in medical, industrial, and agricultural settings. Finally, further research is needed to explore the potential of this compound as an inhibitor of the enzyme acetylcholinesterase.
合成方法
N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide can be synthesized from the reaction of 3-(1H-pyrrol-1-yl)propyl isocyanide with thiophene-3-carboxylic acid in the presence of a base. This reaction yields this compound in a high yield of approximately 95%. The reaction is typically carried out in an anhydrous environment and requires a temperature range of between 80-100°C. The reaction can be catalyzed by a variety of bases, such as pyridine, sodium hydroxide, or potassium carbonate.
属性
IUPAC Name |
N-(3-pyrrol-1-ylpropyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-12(11-4-9-16-10-11)13-5-3-8-14-6-1-2-7-14/h1-2,4,6-7,9-10H,3,5,8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCJDOIPYTVMPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-7-(2-methylpiperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6586305.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6586328.png)

![N-[(4-fluorophenyl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586340.png)

![N'-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide](/img/structure/B6586362.png)
![3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6586368.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide](/img/structure/B6586369.png)

![2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide](/img/structure/B6586382.png)
![2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6586385.png)

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B6586398.png)